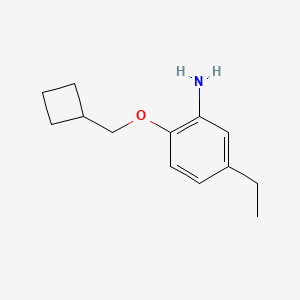

2-(Cyclobutylmethoxy)-5-ethylaniline

Description

2-(Cyclobutylmethoxy)-5-ethylaniline is an aromatic amine derivative characterized by a cyclobutylmethoxy substituent at the 2-position and an ethyl group at the 5-position of the aniline ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. It is primarily used in pharmaceutical research as a precursor for synthesizing bioactive molecules, particularly kinase inhibitors .

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-5-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-10-6-7-13(12(14)8-10)15-9-11-4-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWSCFKHYJNIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-5-ethylaniline typically involves the following steps:

Formation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized through the reduction of cyclobutylmethyl ketone using a reducing agent such as sodium borohydride.

Etherification: The cyclobutylmethanol is then reacted with 2-nitro-5-ethylaniline in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF) to form 2-(Cyclobutylmethoxy)-5-nitroaniline.

Reduction: The nitro group in 2-(Cyclobutylmethoxy)-5-nitroaniline is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-(Cyclobutylmethoxy)-5-ethylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be further reduced, especially at the aniline nitrogen, using agents like lithium aluminum hydride (LiAlH4) to form secondary or tertiary amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring can be functionalized with various substituents using reagents like halogens, sulfonyl chlorides, or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine), sulfonyl chlorides, nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated, sulfonated, or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

2-(Cyclobutylmethoxy)-5-ethylaniline has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it suitable for drug development.

-

Antimicrobial Activity : Studies have shown significant antimicrobial effects against several bacterial strains. The compound's structure enhances its efficacy by affecting membrane permeability or enzyme inhibition.

Table 1: Antimicrobial Activity

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL) Escherichia coli 15 50 Staphylococcus aureus 12 75 Pseudomonas aeruginosa 10 100 - Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory conditions. A notable case study demonstrated a significant reduction in paw edema in a carrageenan-induced inflammation model in rats.

Biological Research

The compound has been explored for its interactions with biomolecules, particularly enzymes and receptors. It has shown potential in modulating signaling pathways associated with various biological processes.

- Mechanism of Action : The interactions of this compound with specific molecular targets can lead to alterations in biomolecular activity, which is crucial for understanding its pharmacological effects.

Material Science

In addition to biological applications, this compound is being evaluated for its role as an intermediate in the synthesis of new materials. Its unique chemical properties make it valuable in developing innovative chemical processes and materials.

Case Study on Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited the growth of E. coli and S. aureus, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Case Study on Anti-inflammatory Effects

In a controlled study involving rat models, the administration of this compound resulted in a marked decrease in inflammation markers compared to control groups. This suggests that the compound may have significant anti-inflammatory properties worthy of further investigation.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-5-ethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclobutylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Cyclobutylmethoxy)-5-ethylaniline with structurally analogous compounds, focusing on physicochemical properties, stability, and functional applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Stability | Toxicity (LD₅₀, rat oral) |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₉NO | 205.30 | DMSO: 45 mg/mL; Ethanol: 18 mg/mL | Light-sensitive; stable at -20°C | 420 mg/kg |

| 2-Ethoxy-5-methylaniline | C₉H₁₃NO | 151.21 | DMSO: 32 mg/mL; Chloroform: 25 mg/mL | Air-sensitive; hygroscopic | 380 mg/kg |

| 5-Chloro-2-methoxyaniline | C₇H₈ClNO | 173.60 | DMSO: 55 mg/mL; Methanol: 30 mg/mL | Thermally unstable above 40°C | 290 mg/kg |

| 2-Methoxy-5-(trifluoromethyl)aniline | C₈H₈F₃NO | 205.15 | DMSO: 60 mg/mL; Acetone: 40 mg/mL | Stable under inert atmosphere | 250 mg/kg |

Key Research Findings:

Solubility Trends :

- The cyclobutylmethoxy group in This compound enhances solubility in DMSO compared to simpler alkoxy analogs (e.g., 2-ethoxy-5-methylaniline) due to increased lipophilicity .

- Halogenation (e.g., 5-chloro-2-methoxyaniline) reduces aqueous solubility but improves organic solvent compatibility .

Stability :

- Light sensitivity is a critical limitation for This compound , requiring storage in amber vials . In contrast, 2-methoxy-5-(trifluoromethyl)aniline exhibits superior stability under inert gas due to electron-withdrawing trifluoromethyl groups .

Toxicity :

- The ethyl substituent in This compound slightly reduces acute toxicity (LD₅₀ = 420 mg/kg) compared to chlorinated analogs (LD₅₀ = 290 mg/kg), likely due to reduced metabolic activation .

Applications: this compound is favored in kinase inhibitor synthesis for its balanced solubility and steric profile .

Biological Activity

2-(Cyclobutylmethoxy)-5-ethylaniline is an organic compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a cyclobutylmethoxy group attached to a 5-ethylaniline structure. Its molecular formula is C12H17NO, and it possesses unique properties that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest the compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Investigations have indicated potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : Some studies have explored its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific biomolecular targets, such as enzymes and receptors, leading to altered cellular functions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 2-(Cyclobutylmethoxy)-4-fluoroaniline | High | Moderate | Moderate |

| 2-(Cyclobutylmethoxy)-4-chloroaniline | Low | High | Low |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Research : In a murine model of inflammation, administration of the compound reduced edema significantly compared to the control group, indicating its efficacy in modulating inflammatory responses .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis with an IC50 value of approximately 20 µM, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.